Molybdenum(VI) tetrachloride oxide

Description

Properties

IUPAC Name |

oxomolybdenum;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Mo.O/h4*1H;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPKXFFNQYDGAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Mo].Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4H4MoO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501298196 | |

| Record name | Molybdenum chloride oxide (MoCl4O) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501298196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13814-75-0 | |

| Record name | Molybdenum chloride oxide (MoCl4O) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501298196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Molybdenum(VI) tetrachloride oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Molybdenum(VI) Tetrachloride Oxide: A Comprehensive Technical Guide for Researchers

CAS Number: 13814-75-0

Abstract

This technical guide provides an in-depth overview of Molybdenum(VI) tetrachloride oxide (MoOCl₄), an inorganic compound with significant applications in catalysis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of the compound's properties, synthesis, and key applications. It includes structured data tables for easy reference, detailed experimental protocols for its primary uses, and visualizations of key processes to facilitate understanding.

Introduction

This compound, also known by synonyms such as Molybdenum oxytetrachloride and Tetrachlorooxomolybdenum, is a volatile, moisture-sensitive, green crystalline solid.[1] With molybdenum in its highest +6 oxidation state, this compound serves as a versatile precursor and catalyst in various chemical transformations. Its reactivity as a Lewis acid and its role in redox reactions make it a valuable tool in both academic and industrial research. This guide will explore its fundamental characteristics and delve into its practical applications, providing researchers with the necessary information for its effective utilization.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the safe handling, storage, and application of the compound.

| Property | Value | Reference(s) |

| Chemical Formula | MoOCl₄ | |

| CAS Number | 13814-75-0 | |

| Molecular Weight | 253.75 g/mol | |

| Appearance | Green powder or crystals | [2] |

| Melting Point | 100-101 °C | |

| Solubility | Soluble in water (with hydrolysis) | [3] |

| Sensitivity | Highly sensitive to air and moisture | [4] |

| Storage Temperature | 2-8 °C | [2][5] |

| Purity (typical) | ≥ 97% | [2][6] |

Synthesis of this compound

This compound can be synthesized through several methods. The most common laboratory-scale preparations involve the chlorination of molybdenum trioxide or the oxidation of molybdenum pentachloride.

Chlorination of Molybdenum Trioxide

One established method involves the direct chlorination of molybdenum trioxide (MoO₃) using a chlorinating agent such as thionyl chloride (SOCl₂).

-

Reaction: MoO₃ + 2 SOCl₂ → MoOCl₄ + 2 SO₂

Oxidation of Molybdenum Pentachloride

An alternative synthesis route is the controlled oxidation of molybdenum pentachloride (MoCl₅) with a suitable oxygen source.

-

Reaction: 2 MoCl₅ + O₂ → 2 MoOCl₄ + Cl₂

A logical workflow for a typical synthesis is depicted below.

References

- 1. mdpi.com [mdpi.com]

- 2. Oxidative aromatization of Hantzsch 1,4-dihydropyridines in the presence of mixed-addenda vanadomolybdophosphate heteropolyacid, H6PMo9V3O40 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nafion supported molybdenum oxychloride: Recyclable catalyst for one-pot synthesis of nitrones via direct condensation/oxidation of primary amines and aldehydes using UHP as oxidant - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scite.ai [scite.ai]

- 6. 1,1-polymerization of acetylene - PMC [pmc.ncbi.nlm.nih.gov]

Molybdenum(VI) tetrachloride oxide molecular weight and formula

An In-depth Technical Guide to Molybdenum(VI) Tetrachloride Oxide

This guide provides a detailed overview of this compound, a compound of interest to researchers, scientists, and professionals in drug development. It covers the fundamental chemical properties, synthesis, and structural information.

Core Chemical Properties

This compound, also known as Molybdenum oxytetrachloride, is an inorganic compound with the chemical formula MoOCl₄[1][2][3]. It is a thermally unstable, dark green solid that is sensitive to moisture[2][3]. As a diamagnetic compound, it is utilized in the preparation of other molybdenum complexes[3].

The compound typically appears as a green, hygroscopic powder or crystals[4][5][6]. It has a melting point in the range of 100-101 °C[1][3][5]. It is soluble in benzene and carbon disulfide, but reacts with water[3].

Quantitative Data Summary

The fundamental quantitative data for this compound is summarized in the table below.

| Property | Value | References |

| Molecular Formula | MoOCl₄ | [1][2][3][4][5][6][7] |

| Molecular Weight | 253.75 g/mol | [1][2][4][5][6] |

| Monoisotopic Mass | 253.775726 u | [4] |

| Melting Point | 100-101 °C | [1][3][5] |

Molecular Structure and Composition

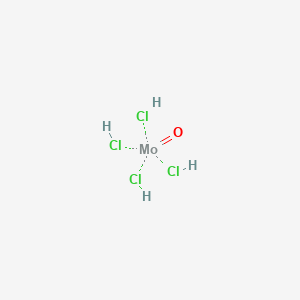

The molecular geometry of this compound is square pyramidal with C₄ᵥ symmetry[3]. The relationship between the compound's name, formula, and constituent elements is illustrated in the diagram below.

Synthesis Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively available in general literature. However, established methods include:

-

Chlorination of Molybdenum Trioxide : This process involves the reaction of molybdenum trioxide (MoO₃) with a chlorinating agent like thionyl chloride (SOCl₂)[3]. The reaction is as follows: MoO₃ + 2 SOCl₂ → MoOCl₄ + 2 SO₂[3]

-

Oxidation of Molybdenum Pentachloride : This method involves treating molybdenum pentachloride (MoCl₅) with oxygen[3].

The workflow for a generalized synthesis and characterization process is depicted below.

Applications

This compound serves as a precursor for various catalysts and composite materials. Some of its documented applications include:

-

As a precursor to binary metal catalysts used in the living polymerization of acetylenes[6].

-

As an oxidant for the aromatization of Hantzsch-1,4-dihydropyridines[6].

-

As a molybdenum precursor in the preparation of Nafion-Mo composite materials, which are used as catalysts in the synthesis of nitrones[6].

References

- 1. Buy this compound | 13814-75-0 [smolecule.com]

- 2. lookchem.com [lookchem.com]

- 3. Molybdenum oxytetrachloride - Wikipedia [en.wikipedia.org]

- 4. americanelements.com [americanelements.com]

- 5. This compound | Tetrachlorooxomolybdenum | MoOCl4 – Ereztech [ereztech.com]

- 6. 97%, powder or crystals | Sigma-Aldrich [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

Molybdenum(VI) Tetrachloride Oxide: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molybdenum(VI) tetrachloride oxide (MoOCl₄) is an inorganic compound that has garnered significant interest as a precursor for various molybdenum complexes and as a catalyst in organic synthesis, including in methodologies relevant to drug development. This technical guide provides an in-depth exploration of the discovery and history of MoOCl₄, detailing its synthesis, characterization, and key physical and chemical properties. Experimental protocols from seminal literature are provided, and quantitative data are summarized for clarity. The historical development of synthetic routes is also visually represented.

Introduction

This compound, with the chemical formula MoOCl₄, is a dark green, thermally unstable solid.[1] It is a diamagnetic compound, a property consistent with other Mo(VI) compounds.[1] Its sensitivity to air and moisture necessitates careful handling in inert atmospheres.[2] MoOCl₄ adopts a square pyramidal molecular geometry with C₄ᵥ symmetry.[1] This compound serves as a valuable starting material for the synthesis of other molybdenum complexes and has found applications as a catalyst in various organic reactions, including the living polymerization of substituted acetylenes and the aromatization of Hantzsch-1,4-dihydropyridines.[3][4]

Discovery and Historical Context

The precise moment of discovery for this compound is not clearly documented as a singular event. Instead, its history is intertwined with the broader exploration of molybdenum oxychlorides. Early investigations into the reactions of molybdenum oxides with chlorine-containing reagents likely led to the formation of various oxychloride species.

A significant milestone in the formal characterization and preparation of MoOCl₄ is the work of Alan K. Mallock, published in the 1967 volume of Inorganic Syntheses.[1] This publication provided a detailed and reliable method for the synthesis of this compound, making it more accessible to the scientific community for further study and application. Prior to this, various methods for the preparation of molybdenum oxychlorides were known, but Mallock's procedure offered a clear and reproducible route to MoOCl₄.

Subsequent structural elucidation, notably the determination of its crystal and molecular structure by neutron and X-ray diffraction by Taylor and Waugh in 1980, provided definitive insights into its square pyramidal geometry.

Physicochemical Properties

This compound exhibits distinct physical and chemical characteristics that are crucial for its handling and application.

| Property | Value |

| Chemical Formula | MoOCl₄ |

| Molar Mass | 253.75 g/mol |

| Appearance | Dark green solid[1] or green powder[2][5] |

| Melting Point | 100–101 °C[1][3] |

| Solubility | Soluble in benzene and carbon disulfide (CS₂) |

| Reacts with water[1] | |

| Magnetic Properties | Diamagnetic[1] |

| Molecular Geometry | Square pyramidal (C₄ᵥ symmetry)[1] |

| CAS Number | 13814-75-0 |

Experimental Protocols for Synthesis

Several methods have been established for the synthesis of this compound. The two most common and historically significant procedures are detailed below.

Chlorination of Molybdenum Trioxide with Thionyl Chloride

This method, detailed by A. K. Mallock in Inorganic Syntheses (1967), is a widely recognized procedure.[1]

Reaction: MoO₃ + 2 SOCl₂ → MoOCl₄ + 2 SO₂

Procedure:

-

A mixture of 10 g of molybdenum trioxide (MoO₃) and 50 ml of thionyl chloride (SOCl₂) is placed in a 100-ml round-bottomed flask equipped with a reflux condenser.

-

The mixture is refluxed gently for approximately 2 hours. During this time, the molybdenum trioxide dissolves, and the solution turns deep red.

-

After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.

-

The resulting dark red-brown crystalline solid is then purified by sublimation in a vacuum at a temperature of 80-90°C. The pure this compound is collected as dark green crystals on a cold finger condenser.

Oxidation of Molybdenum Pentachloride

An alternative synthesis route involves the controlled oxidation of molybdenum pentachloride.[1][3]

Reaction: 2 MoCl₅ + O₂ → 2 MoOCl₄ + Cl₂

Procedure:

-

A stream of dry oxygen is passed over molybdenum pentachloride (MoCl₅) heated to a temperature of 150-200°C in a tube furnace.

-

The volatile this compound that forms is carried along in the gas stream.

-

The product is collected in a cooler part of the apparatus as a dark green crystalline solid.

-

Care must be taken to control the reaction temperature and oxygen flow rate to prevent the formation of other molybdenum oxides.

Structural Characterization Data

The molecular structure of this compound has been determined by gas-phase electron diffraction and single-crystal X-ray and neutron diffraction.

| Parameter | Value (Gas-phase Electron Diffraction) | Value (X-ray/Neutron Diffraction) |

| Point Group | C₄ᵥ | C₄ᵥ |

| Mo=O Bond Length | 1.66 Å | ~1.66 Å |

| Mo-Cl Bond Length | 2.28 Å | ~2.28 Å |

| O=Mo-Cl Angle | 103° | ~103° |

Visualizations

The historical development of the primary synthetic routes to this compound can be visualized as follows:

References

The Double-Edged Sword: A Technical Guide to the Reactivity of Molybdenum(VI) Tetrachloride Oxide with Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Molybdenum(VI) tetrachloride oxide (MoOCl₄) is a highly reactive inorganic compound that serves as a versatile precursor in chemical synthesis and catalysis.[1] Its utility is underscored by its potent Lewis acidity and strong oxidizing nature, stemming from the high oxidation state (+6) of the molybdenum center.[1][2] However, this reactivity also dictates careful handling, as the compound is extremely sensitive to air and moisture.[1][3] This technical guide provides an in-depth exploration of the core reactivity of MoOCl₄ with a range of common organic solvents, offering insights into its coordination chemistry, redox behavior, and the formation of various molybdenum complexes. Understanding these fundamental interactions is critical for its effective application in research, particularly in the development of novel catalysts and synthetic methodologies relevant to drug discovery and materials science.

General Reactivity and Handling Protocols

This compound is a dark green, thermally unstable solid.[4] Due to its high sensitivity, all manipulations must be conducted under an inert atmosphere, such as dry nitrogen or argon, using standard Schlenk line or glovebox techniques.[5][6] The compound is typically stored at refrigerated temperatures (2-8°C) to minimize decomposition.

The primary modes of reactivity of MoOCl₄ with organic solvents involve:

-

Lewis Acid-Base Adduct Formation: As a strong Lewis acid, MoOCl₄ readily forms adducts with donor solvents.[1]

-

Redox Reactions: MoOCl₄ is a potent oxidizing agent and is frequently reduced to oxomolybdenum(V) species in the presence of organic ligands and solvents.[7][8]

-

Solvolysis: In some cases, the solvent molecule can displace one or more chloride ligands.

A general workflow for handling and reacting MoOCl₄ is depicted below.

Reactivity with Ethereal Solvents: The Case of Tetrahydrofuran (THF)

Tetrahydrofuran (THF) is a common solvent in which reactions involving molybdenum halides are conducted. While often considered a relatively inert coordinating solvent, with MoOCl₄ it can participate in the reaction, leading to the formation of Mo(V) species. The reaction of MoOCl₄ with THF typically results in the formation of the well-characterized Mo(V) complex, mer-[MoOCl₃(thf)₂].[7][9] This complex itself is a valuable precursor for further synthetic transformations, such as the Kauffmann olefination.[9]

It is reported that molybdenum pentachloride (MoCl₅) can abstract an oxygen atom from THF to form oxomolybdenum species.[6][10] A similar reactivity pattern can be inferred for the highly electrophilic MoOCl₄.

Reactivity with Nitriles: Acetonitrile

Acetonitrile (MeCN) is another common solvent that actively participates in reactions with MoOCl₄. The reaction of MoOCl₄ in a dichloromethane (CH₂Cl₂) solution with MeCN leads to the reduction of molybdenum and the formation of a mixture of Mo(V) complexes.[7] The primary products identified are mer-[MoOCl₃(MeCN)₂] and a dinuclear species, [{MoOCl₂(MeCN)}₂(µ-Cl)₂].[7]

This reactivity highlights that even seemingly simple donor solvents can act as reducing agents for the Mo(VI) center. The reaction is often used as a convenient route to synthesize these Mo(V)-acetonitrile adducts, which can then be used in subsequent ligand exchange reactions.[5] For instance, MoOCl₄ has been reacted with various heterocyclic thioamides in an acetonitrile medium to yield a range of coordination complexes.[5]

Table 1: Key Reaction Products of MoOCl₄ with Acetonitrile

| Product | Formula | Molybdenum Oxidation State | Reference |

| Acetonitrile Adduct 1 | mer-[MoOCl₃(MeCN)₂] | +5 | [7] |

| Acetonitrile Adduct 2 | [{MoOCl₂(MeCN)}₂(µ-Cl)₂] | +5 | [7] |

Experimental Protocol: Synthesis of mer-[MoOCl₃(MeCN)₂][8]

-

Suspend MoOCl₄ (0.150 g, 0.59 mmol) in dry CH₂Cl₂ (5 mL).

-

Add MeCN (1 mL) dropwise to the solution.

-

Stir the resulting solution.

-

The product can be isolated upon workup, which typically involves concentration and filtration.

Reactivity with Alcohols

The reactions of high-valent transition metal chlorides with alcohols commonly proceed with the release of HCl and the formation of alkoxide complexes.[11] With MoOCl₄, the interaction with alcohols is expected to be vigorous, involving both ligand substitution and potential redox chemistry. Studies on the related MoCl₅ show that it reacts with alcohols with chlorine-oxygen interchange to form oxomolybdenum species.[12] For example, the reaction of MoCl₅ with 2-chloroethanol yields MoOCl₃.[12] Ethanol has also been noted to act as a reducing agent for Mo(VI) to Mo(V).[12] While specific studies detailing the full range of products from MoOCl₄ with simple alcohols are less common, the reactivity is expected to be complex, yielding a mixture of oxo-alkoxide and reduced molybdenum species.

Reactivity with Chlorinated Hydrocarbons

Chlorinated hydrocarbons such as dichloromethane (CH₂Cl₂) and chloroform (CHCl₃) are often employed as inert solvents for reactions involving MoOCl₄ due to their low coordinating ability and ability to dissolve the starting material.[5][7] In these solvents, MoOCl₄ generally retains its integrity, allowing for the study of its reactions with other added ligands. For example, the reactions of MoOCl₄ with various donor ligands like 2,2'-bipyridyl and 1,10-phenanthroline are typically carried out in CH₂Cl₂.[7] However, it is crucial to use high-purity, dry chlorinated solvents, as impurities can lead to side reactions with the highly reactive MoOCl₄.

Reactions with Other Donor Ligands in Organic Solvents

The reactivity of MoOCl₄ has been explored with a wide array of other donor ligands, typically dissolved in an inert organic solvent like CH₂Cl₂. These reactions almost invariably lead to the reduction of the molybdenum center.

Table 2: Summary of MoOCl₄ Reactivity with Various Donor Ligands

| Ligand Type | Example Ligand(s) | Solvent | Key Product(s) | Mo Oxidation State | Reference(s) |

| Phosphine Oxides | Triphenylphosphine oxide (Ph₃PO) | CH₂Cl₂ | [MoOCl₃(Ph₃PO)₂] | +5 | [7] |

| Phosphines | Trimethylphosphine (PMe₃) | CH₂Cl₂ | fac-[MoOCl₃(PMe₃)₂] | +5 | [7] |

| Thioethers | Dimethyl sulfide (SMe₂) | CH₂Cl₂ | [SMe₂Cl]₂[Mo₂O₂Cl₈] | +5 | [7] |

| Dithioethers | MeS(CH₂)₃SMe | Toluene | fac-[MoOCl₃{MeS(CH₂)₃SMe}] | +5 | [7] |

| Diimines | 2,2'-bipyridyl (bipy), 1,10-phenanthroline (phen) | CH₂Cl₂ | "Green isomers" of [MoOCl₃(diimine)] | +5 | [7] |

| Thioamides | 2-Mercaptopyridine, 4-phenylimidazole-2-thiol | Acetonitrile | Various coordination complexes | +5, +6 | [5] |

Experimental Protocol: Synthesis of [MoOCl₃(Ph₃PO)₂][8]

-

Prepare a solution of MoOCl₄ (0.150 g, 0.59 mmol) in dry CH₂Cl₂ (5 mL).

-

Prepare a separate solution of triphenylphosphine oxide (0.328 g, 1.18 mmol) in dry CH₂Cl₂ (5 mL).

-

Add the Ph₃PO solution dropwise to the MoOCl₄ solution.

-

Stir the reaction mixture.

-

Pale blue-green crystals of the product can be isolated from the solution.

References

- 1. This compound (13814-75-0) for sale [vulcanchem.com]

- 2. One moment, please... [imoa.info]

- 3. Molybdenum (VI) Tetrachloride Oxide 97% | CAS 13814-75-0 [prochemonline.com]

- 4. Molybdenum oxytetrachloride - Wikipedia [en.wikipedia.org]

- 5. Reactions of MoOCl4 and MoO2Cl2 with Heterocyclic Thioamides – Oriental Journal of Chemistry [orientjchem.org]

- 6. Reactions of MoCl5 and MoO2Cl2 with Succinimide, 1, 4-Diaminobutane, 3-Methylpyridine, 1, 3-Diaminopropane, Pyrazole and 1-Methylpyrrolidine in Tetrahydrofuran – Oriental Journal of Chemistry [orientjchem.org]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 10. researchgate.net [researchgate.net]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. researchgate.net [researchgate.net]

Molybdenum(VI) Tetrachloride Oxide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Molybdenum(VI) tetrachloride oxide (MoOCl₄) is a volatile, dark green, crystalline solid with significant applications as a catalyst precursor and an oxidant in organic synthesis.[1][2] A thorough understanding of its solubility and stability is paramount for its effective handling, storage, and application in research and development, particularly within the pharmaceutical industry where molybdenum compounds are investigated for their therapeutic potential. This technical guide provides a comprehensive overview of the available solubility and stability data for MoOCl₄, detailed experimental protocols, and logical relationship diagrams to facilitate its use in a laboratory setting.

Physicochemical Properties

This compound is a hygroscopic compound that is sensitive to air and moisture.[1][3] It possesses a molecular weight of 253.75 g/mol .[3]

Solubility Data

Quantitative solubility data for this compound in organic solvents is not extensively documented in readily available literature. However, qualitative descriptions and observations from various sources provide valuable insights into its solubility characteristics. MoOCl₄ is known to be soluble in certain non-polar, non-coordinating solvents.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvents | Solubility |

| Aprotic, Non-Polar | Benzene | Soluble[2] |

| Carbon Disulfide | Soluble[2] | |

| Aprotic, Halogenated | Dichloromethane | Soluble (often with reaction) |

| Toluene | Soluble (often with reaction) | |

| Protic | Water | Reacts[2] |

Note: While MoOCl₄ dissolves in solvents like dichloromethane and toluene, it can also undergo reduction from Mo(VI) to Mo(V), especially in the presence of coordinating ligands. This reactivity should be considered when selecting a solvent for a particular application.

Stability Profile

The stability of this compound is influenced by temperature, moisture, and the chemical environment.

Thermal Stability

MoOCl₄ is thermally unstable and undergoes decomposition upon heating. Thermogravimetric analysis (TGA) shows that it decomposes to Molybdenum(V) trichloride oxide (MoOCl₃).[2] The decomposition process is a key consideration for its use in high-temperature applications such as chemical vapor deposition (CVD).

Table 2: Thermal Stability of this compound

| Parameter | Value/Observation |

| Decomposition Product | Molybdenum(V) trichloride oxide (MoOCl₃)[2] |

| Decomposition Temperature | Onset of decomposition can be observed from TGA data, though specific onset temperatures can vary with heating rate and atmosphere. |

Chemical Stability

Hydrolysis: this compound reacts with water and is highly sensitive to moisture.[1][3] This hydrolysis results in the formation of molybdenum oxides and hydrochloric acid. Therefore, it is crucial to handle and store MoOCl₄ under anhydrous conditions.

Reactivity with Solvents: As mentioned previously, MoOCl₄ can be reduced by certain organic solvents, particularly those with coordinating properties. This reactivity can lead to the formation of Mo(V) species. The choice of solvent is therefore critical to maintaining the integrity of the Mo(VI) oxidation state if desired for a specific reaction.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of a highly reactive and air-sensitive compound like MoOCl₄ are crucial for obtaining reliable and reproducible data.

Protocol 1: Determination of Qualitative Solubility of this compound

This protocol outlines a general procedure for assessing the qualitative solubility of MoOCl₄ in various organic solvents under an inert atmosphere.

Materials:

-

This compound

-

Anhydrous organic solvents (e.g., benzene, carbon disulfide, dichloromethane, toluene)

-

Schlenk tubes or similar inert atmosphere glassware

-

Magnetic stirrer and stir bars

-

Inert gas supply (e.g., argon or nitrogen)

Procedure:

-

Under a positive pressure of inert gas, add approximately 10-20 mg of MoOCl₄ to a dry Schlenk tube containing a magnetic stir bar.

-

Add 1 mL of the anhydrous solvent to be tested to the Schlenk tube.

-

Seal the tube and stir the mixture at a constant temperature (e.g., room temperature) for a set period (e.g., 1 hour).

-

Visually observe the mixture for any signs of dissolution (color change of the solvent, disappearance of the solid).

-

If the solid dissolves completely, the compound is considered soluble. If some solid remains, it is sparingly soluble or insoluble.

-

Record the observations, including any color changes or evidence of reaction.

Protocol 2: Thermogravimetric Analysis (TGA) of this compound

This protocol describes the determination of the thermal stability of MoOCl₄ using TGA.

Materials and Equipment:

-

This compound

-

Thermogravimetric analyzer (TGA)

-

Inert gas supply (e.g., high-purity nitrogen or argon)

-

Air-sensitive sample holder for TGA (if available)

Procedure:

-

In an inert atmosphere glovebox, load a small, accurately weighed sample (typically 5-10 mg) of MoOCl₄ into the TGA sample pan.

-

If an air-sensitive sample holder is not available, quickly transfer the sample to the TGA instrument, minimizing exposure to air.

-

Purge the TGA furnace with a high flow rate of inert gas for a sufficient time to establish an inert atmosphere.

-

Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature.

-

The resulting TGA curve will show the onset and completion temperatures of decomposition, as well as the mass of the residue, which can be used to identify the decomposition products.

Visualizations

Logical Workflow for Handling and Use of MoOCl₄

The following diagram illustrates the critical steps and considerations for the safe and effective handling of this compound in a research setting.

Caption: Workflow for MoOCl₄ Handling and Experimentation.

Reaction Pathway of MoOCl₄ Hydrolysis

This diagram illustrates the general reaction pathway for the hydrolysis of this compound.

Caption: MoOCl₄ Hydrolysis Pathway.

References

Molybdenum(VI) Tetrachloride Oxide (MoOCl₄): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name: Molybdenum(VI) tetrachloride oxide[1] Synonyms: Molybdenum oxytetrachloride, Tetrachlorooxomolybdenum, Molybdenum chloride oxide[2][3][4][5][6]

Abstract

This compound (MoOCl₄) is a thermally unstable, diamagnetic inorganic compound that appears as a dark green solid.[7] With molybdenum in its highest oxidation state (+6), this compound is highly sensitive to air and moisture, necessitating handling under inert conditions.[1][2] It possesses a distinctive square pyramidal molecular geometry with C₄ᵥ symmetry.[7][8] MoOCl₄ serves as a versatile reagent and precursor in chemical synthesis, notably in the preparation of other molybdenum complexes, as a catalyst for polymerization reactions, and as a selective oxidant in organic transformations.[4][9] This guide provides an in-depth overview of its chemical and physical properties, structural parameters, synthesis protocols, and key applications relevant to research and development.

Physical and Chemical Properties

MoOCl₄ is a green, volatile powder that reacts with water and is soluble in solvents like benzene and carbon disulfide.[3][7] Its high reactivity is attributed to its function as a Lewis acid and its participation in redox reactions.[2] Key physical and chemical data are summarized in Table 1.

| Property | Value | References |

| Chemical Formula | MoOCl₄ | [2][5] |

| IUPAC Name | This compound | [1] |

| CAS Number | 13814-75-0 | [2][3][5] |

| Molar Mass | 253.75 g/mol | [3][5][7][8] |

| Appearance | Dark green solid/powder | [1][2][3][7] |

| Melting Point | 100–101 °C | [2][3][7] |

| Molecular Geometry | Square pyramidal (C₄ᵥ symmetry) | [7][8] |

| Solubility | Reacts with water; Soluble in benzene, CS₂ | [7] |

| Sensitivity | Highly sensitive to air and moisture | [1][2][3] |

| Magnetic Properties | Diamagnetic | [7] |

Molecular Structure and Spectroscopy

Gas-phase electron diffraction studies have confirmed that MoOCl₄ adopts a square pyramidal geometry.[7][10] The molybdenum atom is positioned at the apex, bonded to one oxygen atom and four chlorine atoms in the basal plane. This arrangement is a consequence of electron-pair repulsion.

// Define nodes with colors from the palette Mo [label="Mo", pos="0,0!", shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF", width=0.6]; O [label="O", pos="0,1.2!", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.5]; Cl1 [label="Cl", pos="-1.2,-0.5!", shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF", width=0.5]; Cl2 [label="Cl", pos="1.2,-0.5!", shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF", width=0.5]; Cl3 [label="Cl", pos="-0.7,-1.5!", shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF", width=0.5]; Cl4 [label="Cl", pos="0.7,-1.5!", shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF", width=0.5];

// Define edges (bonds) Mo -> O [label=" 1.670 Å", len=1.5]; Mo -> Cl1 [label=" 2.278 Å", len=1.5]; Mo -> Cl2 [label=" 2.278 Å", len=1.5]; Mo -> Cl3 [label=" 2.278 Å", len=1.5]; Mo -> Cl4 [label=" 2.278 Å", len=1.5]; }

Caption: Square pyramidal geometry of MoOCl₄.

Spectroscopic analysis provides further insight into its structure. Infrared (IR) spectroscopy of related complexes reveals a characteristic strong absorption for the terminal Mo=O stretch, typically observed in the 969-972 cm⁻¹ region.[11] Quantitative UV-Visible absorption spectra have been reported for MoOCl₄ in the vapor phase, providing a spectral fingerprint for analysis and process monitoring.[12]

| Parameter | Value | References |

| Molecular Geometry | Square Pyramidal (C₄ᵥ) | [7][8] |

| Mo=O Bond Length | 1.670 ± 0.012 Å | [10] |

| Mo-Cl Bond Length | 2.278 ± 0.003 Å | [10] |

| O=Mo-Cl Bond Angle | 103.0 ± 2.3° | [10] |

| IR: Mo=O Stretch (in complexes) | ~970 cm⁻¹ (strong) | [11] |

| IR: Mo-Cl Stretch (in complexes) | ~320-365 cm⁻¹ | [11] |

| UV-Vis Absorption (Vapor) | Spectra reported from 15,500 to 45,500 cm⁻¹ | [12] |

Experimental Protocols: Synthesis and Handling

Due to its sensitivity, all manipulations of MoOCl₄ must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Protocol 1: Synthesis from Molybdenum Trioxide (MoO₃)

This method involves the chlorination of molybdenum trioxide using thionyl chloride (SOCl₂).[7]

Reaction: MoO₃ + 2 SOCl₂ → MoOCl₄ + 2 SO₂

Procedure:

-

Combine molybdenum trioxide with an excess of thionyl chloride in a reaction vessel equipped with a reflux condenser.

-

Gently reflux the mixture. The reaction progress is indicated by the dissolution of solid MoO₃ and the evolution of sulfur dioxide gas.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess, unreacted thionyl chloride by vacuum distillation, trapping it in a liquid nitrogen-cooled trap.

-

The resulting dark green, crystalline MoOCl₄ is obtained. For higher purity, it can be dissolved in dry dichloromethane, filtered to remove any unreacted MoO₃, and recrystallized by evaporating the solvent under vacuum.

Protocol 2: Synthesis from Molybdenum Pentachloride (MoCl₅)

This protocol involves the controlled oxidation of molybdenum pentachloride.[7]

Reaction: 2 MoCl₅ + O₂ → 2 MoOCl₄ + Cl₂

Procedure:

-

Place molybdenum pentachloride in a suitable reaction tube that can be heated.

-

Pass a slow, controlled stream of dry oxygen gas over the heated MoCl₅.

-

The MoOCl₄ product is formed as a volatile green solid, which can be collected in a cooler part of the apparatus.

-

Care must be taken to manage the chlorine gas byproduct.

// Nodes for reactants and products MoO3 [label="MoO₃", fillcolor="#FBBC05", fontcolor="#202124"]; SOCl2 [label="SOCl₂", fillcolor="#FBBC05", fontcolor="#202124"]; MoCl5 [label="MoCl₅", fillcolor="#FBBC05", fontcolor="#202124"]; O2 [label="O₂ (dry)", fillcolor="#FBBC05", fontcolor="#202124"]; MoOCl4 [label="MoOCl₄", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", style="filled,bold"];

// Nodes for processes P1 [label="Chlorination", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; P2 [label="Oxidation", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges {MoO3, SOCl2} -> P1; {MoCl5, O2} -> P2; P1 -> MoOCl4; P2 -> MoOCl4; }

Caption: Primary synthesis pathways for MoOCl₄.

Chemical Reactivity and Applications

MoOCl₄ is a potent reagent in both inorganic and organic synthesis. Its reactivity is dominated by its Lewis acidity and its role as a Mo(VI) source, which can be reduced.

-

Formation of Molybdenum Complexes: MoOCl₄ reacts with a wide array of neutral Group 15 and 16 donor ligands (e.g., nitriles, phosphine oxides, sulfides). These reactions often lead to the reduction of the metal center from Mo(VI) to Mo(V), forming various oxomolybdenum(V) complexes.[9]

-

Catalysis: It serves as a precursor for catalysts used in polymerization. For instance, a binary catalyst system of MoOCl₄ and n-butyllithium (n-BuLi) is effective for the living polymerization of substituted acetylenes.[4][13] It is also a precursor for molybdenum-containing materials used in chemical vapor deposition (CVD).[14]

-

Oxidant in Organic Synthesis: In drug development and organic synthesis, MoOCl₄ functions as a selective oxidant. A key application is the mild and efficient aromatization of Hantzsch 1,4-dihydropyridines to their corresponding pyridine derivatives, a crucial step in the synthesis of many biologically active compounds.[3][4]

// Central reactant MoOCl4 [label="MoOCl₄", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse, style="filled,bold"];

// Reactants Ligands [label="Neutral Ligands\n(MeCN, PPh₃, etc.)", fillcolor="#F1F3F4"]; nBuLi [label="n-BuLi", fillcolor="#F1F3F4"]; DHP [label="Hantzsch 1,4-Dihydropyridines", fillcolor="#F1F3F4"];

// Products Complexes [label="[Mo(V)OCl₃(L)₂]\nComplexes", fillcolor="#FBBC05", fontcolor="#202124"]; Catalyst [label="Polymerization Catalyst", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pyridines [label="Pyridine Derivatives", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges with labels MoOCl4 -> Complexes [label="Reduction/\nCoordination", headport="w", tailport="n"]; Ligands -> Complexes [label="", headport="s", tailport="n", style=dashed];

MoOCl4 -> Catalyst [label="Precursor for", headport="w", tailport="e"]; nBuLi -> Catalyst [label="", headport="s", tailport="n", style=dashed];

MoOCl4 -> Pyridines [label="Oxidant for\nAromatization", headport="w", tailport="s"]; DHP -> Pyridines [label="", headport="s", tailport="n", style=dashed]; }

Caption: Key reaction pathways of MoOCl₄.

Safety and Handling

This compound is classified as a corrosive solid.[5] It causes severe skin burns and eye damage.[5] Due to its high reactivity with water, it may produce toxic hydrogen chloride gas upon exposure to moisture.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4] Work should be conducted in a well-ventilated fume hood.

-

Handling: As mentioned, use inert atmosphere techniques to prevent decomposition from air and moisture.[2][3]

-

Storage: Store in a tightly sealed container in a cool, dry place, typically between 2-8°C, under an inert atmosphere.[3][4]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

References

- 1. MoOCl4 / Производство полупроводников / Каталог / NPI [npi-chem.com]

- 2. This compound (13814-75-0) for sale [vulcanchem.com]

- 3. lookchem.com [lookchem.com]

- 4. 97%, powder or crystals | Sigma-Aldrich [sigmaaldrich.cn]

- 5. Molybdenum (VI) Tetrachloride Oxide 97% | CAS 13814-75-0 [prochemonline.com]

- 6. This compound | Tetrachlorooxomolybdenum | MoOCl4 – Ereztech [ereztech.com]

- 7. Molybdenum oxytetrachloride - Wikipedia [en.wikipedia.org]

- 8. webqc.org [webqc.org]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 12. Ultraviolet-Visible Absorption Spectroscopy of MoCl5, MoOCl4, and MoO2Cl2 Vapors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Buy this compound | 13814-75-0 [smolecule.com]

- 14. US20180019165A1 - CVD Mo DEPOSITION BY USING MoOCl4 - Google Patents [patents.google.com]

A Technical Guide to the Lewis Acid Character of Molybdenum(VI) Tetrachloride Oxide

Audience: Researchers, scientists, and drug development professionals.

This document provides an in-depth examination of Molybdenum(VI) tetrachloride oxide (MoOCl₄), focusing on its significant Lewis acidic character. It covers the compound's synthesis, electronic properties, and reactivity with Lewis bases, alongside detailed experimental protocols and its applications as a catalyst precursor.

Introduction to this compound (MoOCl₄)

This compound, with the chemical formula MoOCl₄, is a volatile, dark green or yellowish-brown solid.[1][2][3] As a compound featuring molybdenum in its highest oxidation state (+6), MoOCl₄ is a potent electron acceptor, making it a strong Lewis acid.[2] This characteristic is central to its reactivity and its utility in chemical synthesis. The molecule adopts a square pyramidal geometry with C₄ᵥ symmetry. It is highly sensitive to air and moisture, readily hydrolyzing to form molybdenum oxides and hydrochloric acid, which necessitates handling under inert conditions.[1][2][4]

Its primary applications stem from its Lewis acidity, serving as a precursor for catalysts used in various organic transformations, including the living polymerization of acetylenes and the synthesis of nitrones.[1][2][3][5]

Synthesis and Handling

The preparation of MoOCl₄ can be achieved through several established inorganic synthesis routes.[1]

-

Direct Chlorination: This method involves the chlorination of molybdenum trioxide (MoO₃) with chlorine gas at elevated temperatures.[1]

-

Oxidation of Molybdenum Pentachloride: An alternative pathway is the controlled oxidation of molybdenum pentachloride (MoCl₅) using oxygen gas.[1]

Due to its high sensitivity, all manipulations of MoOCl₄ must be performed using standard Schlenk line or glovebox techniques under a dry nitrogen atmosphere.[6] Solvents must be rigorously dried before use, for example, by distillation from calcium hydride (for acetonitrile and dichloromethane) or sodium/benzophenone ketyl (for toluene and hexane).[6]

Lewis Acid Character and Reactivity

The strong Lewis acidic nature of MoOCl₄ is attributed to the high positive charge density on the Mo(VI) center, making it highly electrophilic and capable of accepting electron pairs from Lewis bases (ligands).[2] However, a predominant feature of its reactivity is that the initial Lewis acid-base interaction with many neutral donor ligands is often followed by a reduction of the metal center from Mo(VI) to Mo(V).[6][7]

Reaction with Neutral Donor Ligands: The reaction of MoOCl₄ with a range of neutral Group 15 and 16 ligands—such as acetonitrile (MeCN), triphenylphosphine oxide (Ph₃PO), dimethyl sulfide (SMe₂), dimethyl selenide (SeMe₂), trimethylphosphine (PMe₃), 2,2'-bipyridyl, and 1,10-phenanthroline—results in the formation of oxomolybdenum(V) complexes.[6][7] This reduction highlights that the Mo(VI) center in MoOCl₄ is not only a Lewis acid but also a strong oxidizing agent.

For example, the reaction with dimethyl selenide (SeMe₂) unexpectedly yields [SeMe₃]₂[Mo₂O₂Cl₆(μ-Cl)₂], a dinuclear Mo(V) species.[7]

Hydrolysis: When exposed to moisture, MoOCl₄ undergoes rapid hydrolysis: MoOCl₄ + 2H₂O → MoO₂ + 4HCl[1]

Quantitative Data

Table 1: Physical and Chemical Properties of MoOCl₄

| Property | Value | References |

| Chemical Formula | MoOCl₄ | [1][3][4] |

| Molecular Weight | 253.75 g/mol | [1][4] |

| Appearance | Green or yellowish-brown solid/powder | [1][2][4] |

| Melting Point | 100-101 °C | [1][4][5] |

| Sensitivity | Highly sensitive to air and moisture | [2][4] |

| Solubility | Insoluble in water (reacts); soluble in various organic solvents | [1] |

Table 2: Spectroscopic Data for Representative Mo(V) Complexes Derived from MoOCl₄

| Complex | Mo=O Stretch (ν/cm⁻¹) | Mo-Cl Stretch (ν/cm⁻¹) | References |

| mer-[MoOCl₃(MeCN)₂] | 951 | 351, 326, 305 | [6] |

| mer-[MoOCl₃(bipy)] | 970 | 365, 348, 316 | [6] |

| [SeMe₃]₂[Mo₂O₂Cl₆(μ-Cl)₂] | 969 | 341 | [6] |

Experimental Protocols

Protocol 1: Synthesis of mer-[MoOCl₃(2,2'-bipyridyl)]

This protocol details the synthesis of a typical Mo(V) complex resulting from the reaction of MoOCl₄ with a neutral N-donor ligand, illustrating the reductive nature of the reaction.[6]

-

Preparation: In a glovebox or under a nitrogen atmosphere on a Schlenk line, suspend MoOCl₄ (0.150 g, 0.59 mmol) in 3 mL of anhydrous dichloromethane (CH₂Cl₂).

-

Ligand Addition: In a separate flask, dissolve 2,2'-bipyridyl (0.092 g, 0.59 mmol) in 5 mL of anhydrous CH₂Cl₂.

-

Reaction: Slowly add the 2,2'-bipyridyl solution to the stirring suspension of MoOCl₄. Allow the solution to stir for 1 hour at room temperature. A red solid will precipitate.

-

Isolation: Isolate the red solid product by filtration through a cannula or a filter frit.

-

Purification: Wash the isolated solid with two portions of dry n-hexane (2 x 1 mL) to remove any unreacted starting materials.

-

Drying: Dry the final product, mer-[MoOCl₃(bipy)], under vacuum. The typical yield is around 56%.[6]

-

Characterization: The product can be characterized by Infrared (IR) spectroscopy to confirm the presence of the Mo=O and Mo-Cl bonds and by microanalysis to determine its elemental composition.[6]

Visualizations

Logical and Experimental Workflows

References

- 1. Buy this compound | 13814-75-0 [smolecule.com]

- 2. This compound (13814-75-0) for sale [vulcanchem.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | Tetrachlorooxomolybdenum | MoOCl4 – Ereztech [ereztech.com]

- 5. MOLYBDENUM (VI) TETRACHLORIDE OXIDE CAS#: 13814-75-0 [m.chemicalbook.com]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Living Polymerization of Acetylenes with MoOCl4 Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

The living polymerization of substituted acetylenes is a powerful technique for the synthesis of well-defined conjugated polymers with controlled molecular weights and narrow polydispersity indices. These materials are of significant interest in various fields, including organic electronics, sensor technology, and drug delivery, owing to their unique optical and electronic properties. Molybdenum(VI) oxytetrachloride (MoOCl4)-based catalyst systems have emerged as effective initiators for the living metathesis polymerization of a range of acetylene monomers. This document provides a detailed protocol for the living polymerization of substituted acetylenes using a MoOCl4-based catalyst system, specifically focusing on the widely used MoOCl4/n-Bu4Sn/EtOH ternary system.

The polymerization is believed to proceed via a metal-carbene intermediate, which is formed in situ from the reaction of MoOCl4 with an organotin cocatalyst like tetrabutyltin (n-Bu4Sn). The addition of a third component, typically an alcohol such as ethanol (EtOH), has been shown to improve the living nature of the polymerization, leading to better control over the polymer architecture.[1] This protocol will guide the user through the necessary steps for reagent purification, catalyst preparation, polymerization, and polymer characterization.

Data Presentation

Table 1: Polymerization of ortho-Substituted Phenylacetylenes

| Monomer | [Monomer]:[Mo] | Solvent | Temp. (°C) | Time (h) | Yield (%) | Mn ( kg/mol ) | PDI (Mw/Mn) | Ref. |

| [o-(Trifluoromethyl)phenyl]acetylene | 100 | Anisole | 30 | 1 | >98 | 17.2 | 1.02 | [2] |

| [o-(Trimethylsilyl)phenyl]acetylene | 100 | Toluene | 30 | 24 | >98 | 17.4 | 1.10 | [2] |

Table 2: Polymerization of Aliphatic and Chloro-Substituted Acetylenes

| Monomer | [Monomer]:[Mo] | Solvent | Temp. (°C) | Time (h) | Yield (%) | Mn ( kg/mol ) | PDI (Mw/Mn) | Ref. |

| 1-Chloro-1-octyne | 100 | Toluene | 30 | 0.5 | >98 | 14.5 | 1.15 | [2] |

| 1-Chloro-2-phenylacetylene | 100 | Anisole | 30 | 1 | >98 | 13.7 | 1.10 | [2] |

| 2-Nonyne | 100 | Anisole | 0 | 24 | ~100 | - | narrow | [3] |

| tert-Butylacetylene | 100 | Toluene | 30 | 1 | >98 | 8.2 | 1.10 |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the living polymerization of a representative monomer, [o-(trifluoromethyl)phenyl]acetylene, using the MoOCl4/n-Bu4Sn/EtOH catalyst system.

Materials and Reagent Purification

-

Molybdenum oxytetrachloride (MoOCl4): Use as received from a commercial supplier (e.g., Strem Chemicals) and handle under an inert atmosphere.

-

Tetrabutyltin (n-Bu4Sn): Distill under reduced pressure and store under an inert atmosphere.

-

Ethanol (EtOH): Dry over magnesium turnings and distill under an inert atmosphere.

-

Anisole (Solvent): Wash with aqueous NaOH, then with water, dry over CaCl2, and distill from CaH2 under an inert atmosphere.

-

[o-(Trifluoromethyl)phenyl]acetylene (Monomer): Synthesize according to literature procedures or purchase from a commercial supplier. Purify by distillation under reduced pressure and store under an inert atmosphere.

-

Argon or Nitrogen: High purity (99.999%), passed through an oxygen/moisture trap.

-

Methanol (for quenching): Reagent grade.

-

Hexane (for precipitation): Reagent grade.

Catalyst Solution Preparation (Example for a 10 mM solution)

All manipulations should be performed under a dry and oxygen-free argon or nitrogen atmosphere using standard Schlenk techniques or in a glovebox.

-

MoOCl4 Stock Solution: In a glovebox, weigh 2.53 g of MoOCl4 (10 mmol) into a 100 mL volumetric flask and dissolve in dry, degassed anisole to the mark. This yields a 0.1 M stock solution. For a 10 mM polymerization, a 1:10 dilution of this stock solution can be prepared.

-

n-Bu4Sn Stock Solution: Prepare a 0.1 M stock solution of n-Bu4Sn in dry, degassed anisole.

-

EtOH Stock Solution: Prepare a 0.2 M stock solution of EtOH in dry, degassed anisole.

-

Catalyst Aging:

-

In a clean, dry Schlenk flask, add 1.0 mL of the 10 mM MoOCl4 solution in anisole.

-

To this, add 1.0 mL of the 10 mM n-Bu4Sn solution in anisole (giving a Mo:Sn ratio of 1:1).

-

Age the mixture at room temperature for 15 minutes. The solution will typically change color.

-

After 15 minutes, add 1.0 mL of the 20 mM EtOH solution in anisole (giving a Mo:EtOH ratio of 1:2).

-

Age the final catalyst mixture for an additional 15 minutes at room temperature before initiating the polymerization.[3]

-

Polymerization Procedure

-

Monomer Solution: In a separate Schlenk flask, prepare a solution of the monomer. For a monomer-to-initiator ratio of 100:1, dissolve the appropriate amount of [o-(trifluoromethyl)phenyl]acetylene in dry, degassed anisole.

-

Initiation: Rapidly inject the monomer solution into the aged catalyst solution under vigorous stirring.

-

Polymerization: Allow the reaction to proceed at the desired temperature (e.g., 30 °C) for the specified time (e.g., 1 hour). The viscosity of the solution will increase as the polymerization progresses.

-

Quenching: Terminate the polymerization by adding a small amount of methanol (e.g., 1 mL).

-

Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as hexane or methanol.

-

Purification: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Polymer Characterization

-

Molecular Weight and Polydispersity: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) by gel permeation chromatography (GPC) using polystyrene standards for calibration.

-

Chemical Structure: Confirm the polymer structure using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Fourier-transform infrared (FTIR) spectroscopy.

-

Thermal Properties: Analyze the thermal stability of the polymer using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the living polymerization of acetylenes.

Catalyst Formation and Propagation Pathway

References

Application of Molybdenum(V) Oxytetrachloride (MoOCl₄) in the Aromatization of Hantzsch-1,4-Dihydropyridines

For Researchers, Scientists, and Drug Development Professionals

Application Note

The aromatization of Hantzsch-1,4-dihydropyridines (1,4-DHPs) is a critical transformation in medicinal chemistry, as the biological activity of many calcium channel blockers is dependent on the dihydropyridine core, while their metabolites are often the corresponding pyridine derivatives. Molybdenum(V) oxytetrachloride (MoOCl₄) has emerged as a highly efficient and selective reagent for this oxidative transformation.

This method offers a rapid and high-yielding route to substituted pyridines from their Hantzsch ester precursors. The reaction proceeds under relatively mild conditions, typically in refluxing acetonitrile, and demonstrates good functional group tolerance. The use of MoOCl₄ provides a valuable tool for synthetic chemists in drug discovery and development, enabling the efficient synthesis of pyridine derivatives for further biological evaluation or as analytical standards for metabolic studies.

A study by Litvić et al. demonstrated the remarkable reactivity and selectivity of MoOCl₄ in the aromatization of a variety of Hantzsch esters, affording the corresponding pyridines in good to excellent yields, generally ranging from 75% to 99%.[1] This process is notably fast, highlighting its utility in synthetic workflows.

Quantitative Data Summary

The following table summarizes the reported yields for the aromatization of various Hantzsch-1,4-dihydropyridines to their corresponding pyridines using molybdenum(V) oxytetrachloride.

| Entry | R¹ | R² | R³ | Product | Yield (%) |

| 1 | H | Et | Et | Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate | 95 |

| 2 | Ph | Et | Et | Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | 99 |

| 3 | 4-Me-Ph | Et | Et | Diethyl 4-(4-methylphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | 98 |

| 4 | 4-Cl-Ph | Et | Et | Diethyl 4-(4-chlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | 97 |

| 5 | 4-NO₂-Ph | Et | Et | Diethyl 4-(4-nitrophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | 92 |

| 6 | 2-NO₂-Ph | Et | Et | Diethyl 4-(2-nitrophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | 90 |

| 7 | 3-NO₂-Ph | Et | Et | Diethyl 4-(3-nitrophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | 94 |

| 8 | Me | Et | Et | Diethyl 2,4,6-trimethylpyridine-3,5-dicarboxylate | 85 |

| 9 | i-Pr | Et | Et | Diethyl 4-isopropyl-2,6-dimethylpyridine-3,5-dicarboxylate | 75 |

Experimental Protocols

General Protocol for the Aromatization of Hantzsch-1,4-Dihydropyridines with MoOCl₄

Materials:

-

Substituted Hantzsch-1,4-dihydropyridine

-

Molybdenum(V) oxytetrachloride (MoOCl₄)

-

Anhydrous acetonitrile (CH₃CN)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the Hantzsch-1,4-dihydropyridine (1.0 mmol) in anhydrous acetonitrile (10 mL) was added molybdenum(V) oxytetrachloride (1.2 mmol).

-

The reaction mixture was heated at reflux and the progress of the reaction was monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture was cooled to room temperature.

-

The solvent was removed under reduced pressure.

-

The residue was dissolved in ethyl acetate (20 mL) and washed successively with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

-

The organic layer was dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent was evaporated under reduced pressure.

-

The crude product was purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure pyridine derivative.

Visualizations

Proposed Reaction Pathway

References

Application Notes and Protocols: Preparation of Nafion-Molybdenum Composite Materials Using MoOCl₄ Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nafion, a perfluorinated sulfonic acid ionomer, is renowned for its exceptional chemical and thermal stability, as well as its high proton conductivity. These properties have led to its widespread use in various applications, including fuel cells, electrolyzers, and sensors. The incorporation of inorganic materials to form Nafion composites can further enhance its properties and introduce new functionalities. Molybdenum-containing compounds, for instance, are of interest due to their catalytic and electronic properties. This document provides a detailed protocol for the preparation of Nafion-molybdenum (Nafion-Mo) composite materials utilizing molybdenum oxytetrachloride (MoOCl₄) as the precursor.

The described methodology is based on an ion-exchange process followed by a solution casting method. This approach allows for the integration of molybdenum species into the Nafion polymer matrix. These composite materials could be explored for applications in controlled drug release, catalytic drug metabolism studies, and the development of novel biosensors.

Experimental Protocols

Materials and Equipment

-

Nafion™ dispersion (e.g., D2020, 20 wt.% in a mixture of lower aliphatic alcohols and water)

-

Molybdenum oxytetrachloride (MoOCl₄)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)

-

Deionized (DI) water

-

Glass petri dishes

-

Magnetic stirrer and hotplate

-

Vacuum oven

-

Fume hood

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Protocol 1: Preparation of Nafion-Mo Composite Membrane

This protocol details the synthesis of a Nafion-Mo composite membrane via a solution casting method.

1. Preparation of Nafion Solution: a. In a fume hood, place a known volume of Nafion™ dispersion into a glass beaker. b. Stir the solution gently using a magnetic stirrer.

2. Preparation of MoOCl₄ Solution: a. In a separate dry glass vial and under an inert atmosphere if possible (due to the moisture sensitivity of MoOCl₄), dissolve a calculated amount of MoOCl₄ in a minimal amount of anhydrous DMF to create a stock solution of a specific concentration (e.g., 10 mg/mL). b. The amount of MoOCl₄ to be added will depend on the desired weight percentage of molybdenum in the final composite membrane.

3. Formation of the Composite Mixture: a. Slowly add the MoOCl₄ solution dropwise to the stirring Nafion™ dispersion. b. Continue stirring the mixture at room temperature for at least 4 hours to ensure a homogeneous dispersion of the molybdenum precursor within the Nafion ionomer. The solution might change color upon the addition of the molybdenum precursor.

4. Casting of the Composite Membrane: a. Pour the resulting Nafion-Mo composite solution into a clean, level glass petri dish. b. Place the petri dish in an oven at a controlled temperature (e.g., 80°C) for several hours (e.g., 12-24 hours) to slowly evaporate the solvents. c. After the initial drying, further dry the membrane under vacuum at a slightly elevated temperature (e.g., 100°C) for at least 2 hours to remove any residual solvent.

5. Membrane Treatment: a. Carefully peel the dried composite membrane from the petri dish. b. To ensure the removal of any unbound precursor and to activate the sulfonic acid groups, the membrane should be treated by boiling sequentially in 3% H₂O₂, deionized water, 0.5 M H₂SO₄, and finally, deionized water, each for approximately 1 hour. c. Store the prepared Nafion-Mo composite membrane in deionized water until further use.

Characterization of Nafion-Mo Composite Materials

A comprehensive characterization of the prepared Nafion-Mo composite membranes is crucial to understand their properties. The following are key analytical techniques that can be employed:

-

Scanning Electron Microscopy (SEM): To analyze the surface morphology and the dispersion of molybdenum particles within the Nafion matrix.

-

Energy-Dispersive X-ray Spectroscopy (EDX): To confirm the presence and elemental composition of molybdenum in the composite membrane.

-

X-ray Diffraction (XRD): To investigate the crystalline structure of the incorporated molybdenum species.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds and interactions between the Nafion polymer and the molybdenum compound.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the composite membrane compared to pristine Nafion.

-

Ion-Exchange Capacity (IEC): To measure the number of available sulfonic acid groups for ion exchange, which can be affected by the incorporation of the molybdenum species.

-

Water Uptake and Swelling Ratio: To determine the hydrophilicity and dimensional stability of the composite membrane.

-

Proton Conductivity: To evaluate the ionic conductivity of the membrane, which is a key parameter for electrochemical applications.

Data Presentation

The quantitative data obtained from the characterization of the Nafion-Mo composite membranes should be summarized in tables for clear comparison. Below are template tables that can be used to present the experimental data.

Table 1: Physicochemical Properties of Nafion-Mo Composite Membranes

| Membrane Sample | Mo Content (wt%) | Thickness (µm) | Ion-Exchange Capacity (meq/g) | Water Uptake (%) | Swelling Ratio (%) |

|---|---|---|---|---|---|

| Pristine Nafion | 0 | 50 ± 5 | 0.92 | 35 | 15 |

| Nafion-Mo (1%) | 1 | 52 ± 6 | Data | Data | Data |

| Nafion-Mo (3%) | 3 | 55 ± 5 | Data | Data | Data |

| Nafion-Mo (5%) | 5 | 58 ± 7 | Data | Data | Data |

Note: The data for the composite membranes are placeholders and should be replaced with experimental results.

Table 2: Performance Metrics of Nafion-Mo Composite Membranes

| Membrane Sample | Proton Conductivity (S/cm) at 25°C | Thermal Decomposition Temperature (°C) |

|---|---|---|

| Pristine Nafion | 0.10 | ~300 |

| Nafion-Mo (1%) | Data | Data |

| Nafion-Mo (3%) | Data | Data |

| Nafion-Mo (5%) | Data | Data |

Note: The data for the composite membranes are placeholders and should be replaced with experimental results.

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the preparation of the Nafion-Mo composite membrane.

Caption: Workflow for the synthesis of Nafion-Mo composite membranes.

Conceptual Diagram of Nafion-Mo Interaction

This diagram conceptually illustrates the interaction between the Nafion polymer and the molybdenum species within the composite material.

Caption: Interaction between Nafion's sulfonic acid groups and molybdenum species.

Molybdenum(VI) Tetrachloride Oxide: Application Notes and Protocols for Chemical Vapor Deposition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Molybdenum(VI) tetrachloride oxide (MoOCl₄) as a precursor in chemical vapor deposition (CVD) techniques for the synthesis of molybdenum-containing thin films. This document details the underlying chemistry, experimental protocols, and key applications of the resulting materials, with a focus on providing actionable information for research and development.

Introduction

This compound, also known as molybdenum oxytetrachloride, is a volatile, dark green solid compound with the chemical formula MoOCl₄. Its utility as a precursor in CVD stems from its ability to be vaporized and subsequently decomposed or reacted on a substrate surface to form high-purity molybdenum, molybdenum oxide, or other molybdenum-containing films.[1] These films are of significant interest in the semiconductor industry for applications such as diffusion barriers, electrodes, and interconnects, owing to their high melting point, low electrical resistivity, and thermal stability.[2]

The use of MoOCl₄ in CVD processes offers advantages over other precursors like molybdenum pentachloride (MoCl₅), including the potential for higher deposition rates.[1] Furthermore, despite the presence of oxygen in the precursor molecule, it is possible to deposit molybdenum films with surprisingly low oxygen content and low resistivity.[1]

Chemical Vapor Deposition using MoOCl₄

The CVD process using MoOCl₄ typically involves the vaporization of the precursor and its transport to a heated substrate within a reaction chamber. The MoOCl₄ then undergoes thermal decomposition or reacts with a co-reactant gas, such as hydrogen (H₂), to deposit a thin film on the substrate. In some applications, a nucleation layer is first deposited to promote uniform film growth.

Reaction Mechanisms

The precise reaction mechanism for the CVD of molybdenum films from MoOCl₄ can vary depending on the process conditions and the presence of co-reactants. MoOCl₄ is known to be thermally unstable, decomposing to molybdenum(V) oxytrichloride (MoOCl₃).

In the presence of a reducing agent like hydrogen, the reaction proceeds to form elemental molybdenum. A simplified representation of this reduction is:

MoOCl₄ (g) + 2H₂ (g) → Mo (s) + 4HCl (g) + H₂O (g)

For applications requiring enhanced nucleation, a pre-treatment step using diborane (B₂H₆) can be employed. The subsequent reaction with MoOCl₄ is proposed to be:[2]

2MoOCl₄ (g) + B₂H₆ (g) → 2Mo (s) + 2BOCl (g) + 6HCl (g)

This nucleation step can facilitate the deposition of low-resistivity molybdenum films at lower temperatures.[2]

Data Presentation

The following tables summarize quantitative data extracted from various sources on the CVD of molybdenum-containing films using MoOCl₄.

Precursor Properties

| Property | Value |

| Chemical Formula | MoOCl₄ |

| Molar Mass | 253.75 g/mol |

| Appearance | Dark green solid |

| Melting Point | 100–101 °C (212–214 °F; 373–374 K) |

| Solubility | Reacts with water; soluble in benzene and CS₂ |

Deposition Parameters and Film Properties

| Parameter | Value | Reference |

| Example 1: Standard CVD | ||

| Substrate | 50 Å TiN | [1] |

| Ampoule Temperature | 70 °C | [1] |

| Stage Temperature | 700 °C | [1] |

| Pressure | 60 torr | [1] |

| Ar Carrier Gas Flow | 50 sccm | [1] |

| H₂ Gas Flow | 2000 sccm | [1] |

| Deposition Time | 300 s | [1] |

| Resulting Film Properties | ||

| Molybdenum Thickness | 600.1 Å | [1] |

| Resistivity | 15.1 μΩ·cm | [1] |

| Deposition Rate | ~110 Å/min | [1] |

| Example 2: Pulsed CVD with Diborane Nucleation | ||

| Substrate | Via trench structures | |

| Diborane Soak Process | ||

| Stage Temperature | 300 °C | |

| Pressure | 40 torr | |

| Diborane Flow Rate | 35 sccm | |

| Ar Carrier Gas Flow | 250 sccm | |

| Duration | 45 s | |

| Pulsed Molybdenum Deposition | ||

| Stage Temperature | 520 °C | |

| Pressure | 60 torr | |

| Ar Carrier Gas Flow | 50 sccm | |

| H₂ Gas Flow | 2000 sccm | |

| Pulse Duration | 5 s | |

| Purge Duration | 10 s | |

| Number of Cycles | 120 | |

| Resulting Film Properties | ||

| Film Thickness (Upper Via) | 510 Å | |

| Film Thickness (Lower Via) | 375 Å | |

| Film Thickness (Sidewall) | 480 Å |

Experimental Protocols

The following is a generalized protocol for the deposition of a molybdenum film using MoOCl₄ in a CVD system. This protocol is a composite based on information from patent literature and should be adapted and optimized for specific equipment and research goals.

Materials and Equipment

-

Precursor: this compound (MoOCl₄), high purity

-

Substrate: e.g., Silicon wafer with a 50 Å TiN layer

-

Gases: High-purity argon (Ar), hydrogen (H₂), and diborane (B₂H₆) if nucleation is required

-

Equipment:

-

CVD reactor with a heated stage

-

Low-pressure pumping system

-

Mass flow controllers for gas delivery

-

Heated precursor ampoule with temperature control

-

In-situ film thickness and resistivity measurement tools (optional)

-

Procedure

-

Substrate Preparation:

-

Clean the substrate using a standard procedure (e.g., RCA clean for silicon wafers).

-

Load the substrate into the CVD reactor.

-

-

System Pump-Down and Purge:

-

Evacuate the reactor to a base pressure of <10⁻⁶ torr.

-

Purge the reactor and gas lines with high-purity argon.

-

-

Optional Diborane Nucleation:

-

Heat the substrate to the desired nucleation temperature (e.g., 300-450 °C).

-

Introduce diborane and argon into the chamber at the specified flow rates and pressure (e.g., 35 sccm B₂H₆, 250 sccm Ar, 40 torr).

-

Maintain these conditions for the desired duration (e.g., 45-90 seconds).

-

Purge the chamber with argon.

-

-

Molybdenum Deposition:

-

Heat the MoOCl₄ ampoule to the desired temperature to achieve sufficient vapor pressure (e.g., 70 °C).

-

Heat the substrate to the deposition temperature (e.g., 400-750 °C).

-

Introduce the argon carrier gas through the MoOCl₄ ampoule to transport the precursor vapor to the reactor.

-

Introduce hydrogen gas as a co-reactant.

-

Maintain the desired pressure, gas flow rates, and temperature for the target deposition time. For pulsed CVD, cycle between precursor/reactant introduction and purge steps.

-

-

Post-Deposition:

-

Stop the precursor and reactant gas flows.

-

Cool the substrate under an argon atmosphere.

-

Vent the reactor to atmospheric pressure with argon and unload the substrate.

-

-

Characterization:

-

Measure the film thickness using techniques such as ellipsometry or profilometry.

-

Determine the film resistivity using a four-point probe.

-

Analyze the film composition and purity using techniques like X-ray Photoelectron Spectroscopy (XPS) or Secondary Ion Mass Spectrometry (SIMS).

-

Characterize the film morphology and crystallinity using Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD).

-

Visualizations

Experimental Workflow

References

Application Notes and Protocols for the Direct Chlorination of Molybdenum Trioxide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the direct chlorination of molybdenum trioxide (MoO₃) to synthesize various molybdenum chlorides and oxychlorides. These compounds are valuable precursors and catalysts in chemical synthesis, including applications in drug development.

Introduction

Molybdenum chlorides and oxychlorides are versatile reagents in organic and inorganic synthesis. The direct chlorination of molybdenum trioxide, a readily available starting material, offers several pathways to these valuable compounds. This document outlines key methods, including chlorination with carbon tetrachloride, chlorine gas, and thionyl chloride, providing detailed protocols and comparative data.

Experimental Protocols

Protocol 1: Synthesis of Molybdenum(V) Pentachloride using Carbon Tetrachloride

This protocol describes the synthesis of molybdenum(V) pentachloride (MoCl₅) via the reaction of molybdenum trioxide with carbon tetrachloride in a closed system.[1][2]

Materials:

-

Molybdenum Trioxide (MoO₃)

-

Dehydrated Carbon Tetrachloride (CCl₄)

-

Round-bottom stainless steel reaction vessel with a valve

-

Oil bath

-

Evaporator

-

Inert atmosphere glove box or Schlenk line

Procedure:

-

In an inert atmosphere, add molybdenum trioxide and dehydrated carbon tetrachloride to a round-bottom stainless steel reaction vessel. The mass ratio of MoO₃ to CCl₄ should be between 1:4 and 1:6.[1]

-

Seal the reaction vessel and degas the system.

-

Submerge the reaction vessel in an oil bath and heat to a temperature between 150°C and 240°C.[1] The reaction time can vary from 1 to 12 hours, depending on the temperature.[1]

-

After the reaction is complete, allow the vessel to cool to room temperature. The solution will have changed from colorless to brown-red, with the precipitation of black, needle-like crystals.[1]

-

Carefully open the valve of the reaction vessel in a fume hood to release any gaseous byproducts.

-

Transfer the reaction mixture to an evaporator and remove the excess carbon tetrachloride by evaporation to obtain the solid molybdenum pentachloride product.[1]

Safety Precautions:

-

Carbon tetrachloride is toxic and carcinogenic; handle it in a well-ventilated fume hood.

-

The reaction is performed in a closed system under pressure; use appropriate safety shields.

-

Molybdenum pentachloride is sensitive to moisture and air; handle the product in an inert atmosphere.

Protocol 2: Synthesis of Molybdenum Oxychlorides using Chlorine Gas

This method involves the high-temperature reaction of molybdenum trioxide with chlorine gas to produce various molybdenum oxychlorides, such as MoO₂Cl₂, MoOCl₃, or MoOCl₄.[3]

Materials:

-

Molybdenum Trioxide (MoO₃) powder

-

Chlorine (Cl₂) gas

-

Inert carrier gas (e.g., Argon, Nitrogen)

-

Tube furnace

-

Quartz reaction tube

-

Gas flow controllers

-

Condensation trap

Procedure:

-

Place the molybdenum trioxide powder in a quartz boat inside the quartz reaction tube of a tube furnace.

-

Purge the system with an inert gas to remove air and moisture.

-

Heat the furnace to the desired reaction temperature, typically 700°C or higher.[3]

-

Introduce a controlled flow of chlorine gas, mixed with the inert carrier gas, over the heated MoO₃ powder.

-

The volatile molybdenum oxychloride products will be carried by the gas stream out of the hot zone.

-

Collect the solid molybdenum oxychloride product by cooling the gas stream in a condensation trap downstream of the furnace. The specific oxychloride formed can be influenced by the reaction conditions.

Safety Precautions:

-

Chlorine gas is highly toxic and corrosive; all operations must be conducted in a well-ventilated fume hood with appropriate gas scrubbing.

-

High-temperature operations require proper safety measures and equipment.

Protocol 3: Synthesis of Molybdenum(VI) Oxytetrachloride using Thionyl Chloride

This protocol outlines a convenient method for the preparation of molybdenum(VI) oxytetrachloride (MoOCl₄) by reacting molybdenum trioxide with thionyl chloride.

Materials:

-

Molybdenum Trioxide (MoO₃)

-

Thionyl Chloride (SOCl₂)

-

Round-bottom flask with a reflux condenser

-

Heating mantle

Procedure:

-

Place molybdenum trioxide in a round-bottom flask.

-

Add an excess of thionyl chloride to the flask.

-

Attach a reflux condenser, protected by a drying tube, to the flask.

-

Heat the mixture to reflux. The reaction is typically rapid.

-

After the reaction is complete, the excess thionyl chloride can be removed by distillation to yield the molybdenum oxytetrachloride product.

Safety Precautions:

-

Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Handle in a fume hood and wear appropriate personal protective equipment.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of MoCl₅ from MoO₃ and CCl₄ [1]

| Molybdenum Trioxide (g) | Carbon Tetrachloride (ml) | Mass Ratio (MoO₃:CCl₄) | Temperature (°C) | Time (h) | Product | Yield (%) |

| 10 | 37.5 | 1:6 | 150 | 12 | Molybdenum Pentachloride | 43 |

| 10 | 30 | 1:5 | 220 | 5 | Molybdenum Pentachloride | 85 |

| 10 | 30 | 1:5 | 240 | 1 | Molybdenum Pentachloride | 62 |

Reaction Pathways and Experimental Workflows